molecular formula C19H18ClN3O4S B11204732 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11204732
M. Wt: 419.9 g/mol
InChI Key: DNDZBGYRWLVGKK-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring. This can be achieved through the condensation of 4-chlorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions.

    Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

    Acetamide Formation: The final step involves the reaction of the sulfonylated imidazole with 2-methoxyaniline and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Formation of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetaldehyde.

    Reduction: Formation of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide.

    Substitution: Formation of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxy-5-nitrophenyl)acetamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and imidazole groups may play a crucial role in binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide: Lacks the methyl group on the imidazole ring.

    2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-hydroxyphenyl)acetamide: Has a hydroxy group instead of a methoxy group on the phenyl ring.

    2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide: Contains a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

The unique combination of functional groups in 2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)-N-(2-methoxyphenyl)acetamide provides it with distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from similar compounds with slight structural variations.

Properties

Molecular Formula

C19H18ClN3O4S

Molecular Weight

419.9 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfonyl-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C19H18ClN3O4S/c1-23-16(13-7-9-14(20)10-8-13)11-21-19(23)28(25,26)12-18(24)22-15-5-3-4-6-17(15)27-2/h3-11H,12H2,1-2H3,(H,22,24)

InChI Key

DNDZBGYRWLVGKK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1S(=O)(=O)CC(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)Cl

Origin of Product

United States

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